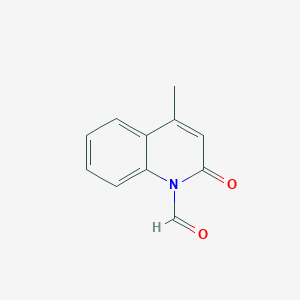
4-Methyl-2-oxoquinoline-1(2H)-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-oxoquinoline-1(2H)-carbaldehyde is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-oxoquinoline-1(2H)-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as piperidine. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2-oxoquinoline-1(2H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 4-position can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 4-Methyl-2-oxoquinoline-1(2H)-carboxylic acid.
Reduction: 4-Methyl-2-oxoquinoline-1(2H)-methanol.
Substitution: 4-Nitro-2-oxoquinoline-1(2H)-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-oxoquinoline-1(2H)-carbaldehyde varies depending on its application:
Anticancer Activity: It is believed to exert its effects by inhibiting key enzymes involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) and carbonic anhydrase (CA).
Antimicrobial Activity: The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-oxoquinoline-1(2H)-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
4-Methyl-2-oxoquinoline-1(2H)-carboxamide: Contains a carboxamide group instead of an aldehyde group.
Uniqueness: 4-Methyl-2-oxoquinoline-1(2H)-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the aldehyde group allows for a variety of chemical modifications, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C11H9NO2 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
4-methyl-2-oxoquinoline-1-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-8-6-11(14)12(7-13)10-5-3-2-4-9(8)10/h2-7H,1H3 |
InChI-Schlüssel |
NWDOMGVOIDOGOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


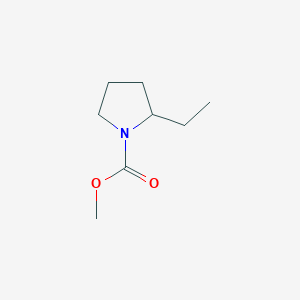
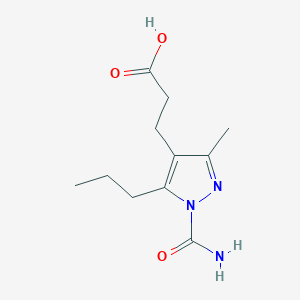
![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
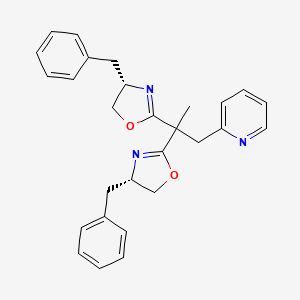
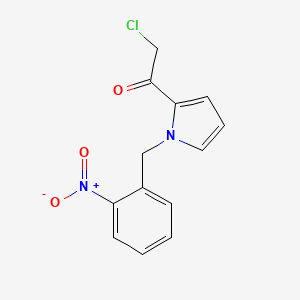
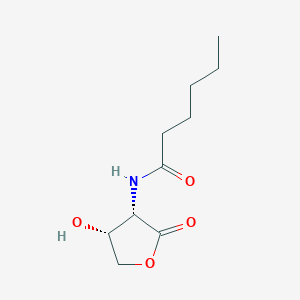
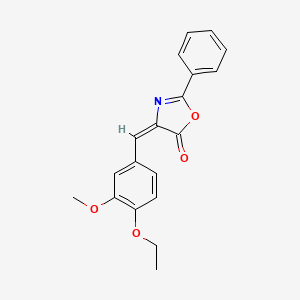
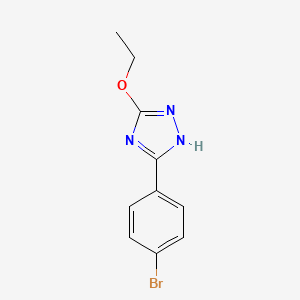
![Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B12889709.png)

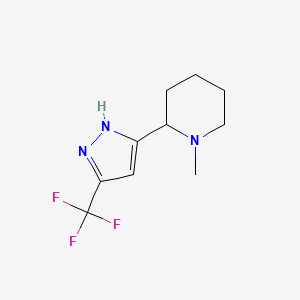


![4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B12889747.png)
